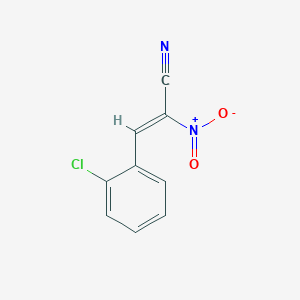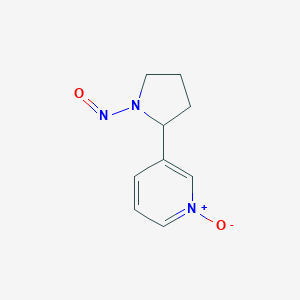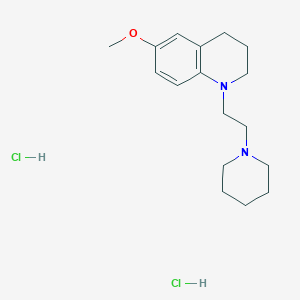
N-Bzhtcpp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is a porphyrin derivative, which is a type of organic compound known for its distinctive structure consisting of four pyrrole rings interconnected by methine bridges. Porphyrins are essential in various biological systems, such as heme and chlorophyll, and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine typically involves the condensation of benzaldehyde derivatives with pyrrole under acidic conditions to form the porphyrin macrocycle. The specific steps include:
Condensation Reaction: Benzaldehyde derivatives react with pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid, to form the porphyrin macrocycle.
Benzylation: The porphyrin macrocycle is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl groups.
Industrial Production Methods
Industrial production of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic conditions.
Major Products Formed
Oxidized Porphyrins: Formed through oxidation reactions, these derivatives have applications in catalysis and materials science.
Reduced Porphyrins: Resulting from reduction reactions, these compounds are used in photodynamic therapy and as photosensitizers.
Substituted Porphyrins: These derivatives have various applications in drug delivery and molecular electronics.
Aplicaciones Científicas De Investigación
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This photodynamic effect leads to the oxidation of cellular components, resulting in cell death. The compound targets cellular membranes, proteins, and nucleic acids, disrupting their function and leading to apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: A similar porphyrin derivative without the benzyl groups, used in similar applications.
4,4′,4′′,4′′′-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): Another porphyrin derivative with carboxyl groups, used in catalysis and materials science.
Uniqueness
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is unique due to the presence of benzyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications, including photodynamic therapy and as a catalyst in organic reactions .
Propiedades
Número CAS |
108440-59-1 |
|---|---|
Fórmula molecular |
C55H36N4O8 |
Peso molecular |
880.9 g/mol |
Nombre IUPAC |
4-[23-benzyl-10,15,20-tris(4-carboxyphenyl)-21H-porphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C55H36N4O8/c60-52(61)36-14-6-32(7-15-36)48-40-22-23-41(56-40)49(33-8-16-37(17-9-33)53(62)63)43-25-27-45(58-43)51(35-12-20-39(21-13-35)55(66)67)47-29-28-46(59(47)30-31-4-2-1-3-5-31)50(44-26-24-42(48)57-44)34-10-18-38(19-11-34)54(64)65/h1-29,56H,30H2,(H,60,61)(H,62,63)(H,64,65)(H,66,67) |
Clave InChI |
TYKXQJUSHZBYAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
Sinónimos |
N-benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine N-bzHTCPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















